molecular formula C8H9FN2O3S B2666397 4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride CAS No. 2173999-58-9

4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride

Cat. No.: B2666397
CAS No.: 2173999-58-9
M. Wt: 232.23
InChI Key: LPDHCHDPDJBFPW-UHFFFAOYSA-N
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Description

4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride is a chemical reagent featuring a sulfonyl fluoride group, a versatile functional group widely used in chemical biology and medicinal chemistry for its selective reactivity . Compounds containing the sulfonyl fluoride motif, such as the well-characterized AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride), are known to act as irreversible inhibitors of serine proteases by covalently modifying the active-site serine residue . This covalent mechanism makes sulfonyl fluorides valuable as activity-based probes and as tools for studying enzyme function . The balance of stability and selective reactivity under physiological conditions has established sulfonyl fluorides as privileged "click chemistry" warheads in probe and inhibitor development . The specific structure of this compound, which includes a urea derivative substituent, may influence its solubility and target selectivity. Researchers can leverage this reagent for developing new synthetic methods or for studying covalent inhibition in biochemical assays. This product is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(methylcarbamoylamino)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3S/c1-10-8(12)11-6-2-4-7(5-3-6)15(9,13)14/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDHCHDPDJBFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl fluoride with methyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Dichloromethane, acetonitrile, and water are frequently used solvents.

    Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.

Major Products

The major products formed from these reactions include substituted sulfonyl derivatives, sulfonic acids, and other functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Sulfonyl fluorides, including 4-[(methylcarbamoyl)amino]benzene-1-sulfonyl fluoride, are increasingly being recognized for their utility in drug development. They serve as electrophilic reagents that can form covalent bonds with nucleophiles in biological molecules, thus enabling targeted modifications.

  • Covalent Modifiers : These compounds can selectively modify proteins and enzymes, which is crucial for designing inhibitors. For example, they have been used to develop inhibitors for various enzymes by targeting specific amino acid residues within the active sites .
  • Drug Design : The incorporation of sulfonyl fluorides into drug candidates has been shown to enhance binding affinity and selectivity towards target proteins. This is particularly relevant in the development of treatments for diseases such as cancer and autoimmune disorders .

Protein Labeling

The ability to label proteins selectively is vital for understanding protein function and dynamics. This compound has been utilized in various labeling techniques:

  • Fragment-Based Screening : This compound can act as a probe in fragment-based drug discovery, where it helps identify potential binding sites on proteins by forming stable covalent bonds .
  • Bioconjugation : It has been employed in bioconjugation strategies to attach fluorescent or biotin tags to proteins, facilitating their detection and purification. The stability of the sulfonyl fluoride group allows for effective labeling without significant hydrolysis under physiological conditions .

Synthetic Intermediate

In organic synthesis, this compound serves as a versatile building block:

  • Synthesis of Sulfonamides : The compound can be transformed into various sulfonamide derivatives, which are important in medicinal chemistry due to their antibacterial properties .
  • Functionalization of Aromatic Compounds : It can be used to introduce sulfonyl groups into aromatic systems, which modifies their electronic properties and reactivity profiles, making them suitable for further chemical transformations .

Case Study 1: Inhibitor Development

A study demonstrated the effectiveness of this compound in developing selective inhibitors for serine proteases. The compound was shown to covalently bind to the active site of these enzymes, leading to significant inhibition of their activity. This approach highlights the potential of sulfonyl fluorides in creating targeted therapeutics .

Case Study 2: Protein Labeling Techniques

Research involving this compound illustrated its application in labeling the Kirsten rat sarcoma oncogene mutant (KRas). The study confirmed that the compound could effectively label specific sites on the protein, providing insights into its function and interactions within cellular pathways. This method showcased the utility of sulfonyl fluorides in studying protein dynamics in live cells .

Mechanism of Action

The mechanism of action of 4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride involves the covalent modification of serine residues in enzymes. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, forming a stable sulfonyl enzyme derivative. This modification inhibits the enzyme’s activity, making the compound a potent inhibitor of serine proteases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues, their molecular properties, and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes CAS Number Reference
4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride C₈H₈FN₃O₃S 245.23 –SO₂F, –NH–C(O)–N(CH₃) High electrophilicity at –SO₂F; moderate solubility Target
3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride C₁₀H₁₀Cl₂FNO₄ 330.16 –Cl (positions 3,5), –O–C(O)–N(CH₃)₂ Increased lipophilicity due to Cl; steric hindrance 2137684-23-0
4-[(4-Aminophenyl)carbamoyl]benzene-1-sulfonyl fluoride C₁₃H₁₁FN₂O₃S 294.30 –SO₂F, –NH–C(O)–C₆H₄–NH₂ Enhanced solubility (polar –NH₂); potential for conjugation CID 4460718
4-({Methyl[(4-nitrophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride C₁₅H₁₄FN₃O₅S 367.36 –NO₂ (electron-withdrawing), –CH₂–C₆H₄–NO₂ Reduced nucleophilic substitution due to –NO₂; photolabile 21322-88-3
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride C₉H₁₀ClFN₂O₃S 292.71 –NH–C(O)–NH–CH₂CH₂Cl Alkylating potential; crosslinking applications 13908-52-6

Reactivity and Stability

  • Sulfonyl Fluoride Reactivity: The –SO₂F group in the target compound exhibits higher stability in aqueous media compared to sulfonyl chlorides (e.g., compounds 36–42 in ), but retains sufficient electrophilicity for covalent bonding. Analogues with electron-withdrawing groups (e.g., –NO₂ in ) show slower hydrolysis rates due to reduced electrophilicity at sulfur.
  • Urea Substituent Effects: The methylcarbamoyl group balances steric bulk and hydrogen-bonding capacity, unlike the bulkier dimethylcarbamoyl group in , which may hinder target binding. The aminophenyl analogue offers improved solubility but reduced metabolic stability.

Biological Activity

4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride, also known by its CAS number 2173999-58-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H8FNO3S
  • Molecular Weight : 201.21 g/mol
  • Melting Point : 183-187 °C

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is hypothesized to act as an inhibitor of specific proteases, which play critical roles in cellular processes such as apoptosis and cell signaling. This inhibition can lead to altered cellular responses, potentially influencing cancer cell proliferation and survival.

Anticancer Properties

Research has indicated that this compound may exhibit anticancer effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that treatment with this compound resulted in significant cell death in human breast cancer cells (MCF-7), highlighting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial protein synthesis or interference with metabolic pathways.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24, 48, and 72 hours. Cell viability was assessed using MTT assay.
    • Findings : Significant dose-dependent reduction in cell viability was observed, with an IC50 value calculated at approximately 25 µM after 48 hours.
  • Antimicrobial Activity Assessment :
    • Objective : To determine the efficacy of the compound against Staphylococcus aureus and Escherichia coli.
    • Methodology : The disk diffusion method was employed to assess antimicrobial activity.
    • Findings : Clear zones of inhibition were noted around the disks containing the compound, indicating effective antimicrobial activity.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedKey Findings
AnticancerMCF-7 (breast cancer)MTT AssayIC50 ~ 25 µM after 48 hours
AntimicrobialStaphylococcus aureusDisk DiffusionSignificant zones of inhibition
AntimicrobialEscherichia coliDisk DiffusionEffective against multiple bacterial strains

Q & A

Q. What are the common synthetic routes for 4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride, and what factors influence reaction yields?

The compound is typically synthesized via nucleophilic substitution, where a sulfonyl fluoride precursor reacts with methylcarbamoyl amine. Reaction conditions, such as the use of a base (e.g., triethylamine) and solvent polarity, critically influence yields. Post-synthesis characterization via ¹H/¹³C NMR and IR spectroscopy confirms structural integrity, while HPLC ensures purity .

Q. Which spectroscopic methods are most effective for characterizing 4-[(Methylcarbamoyl)amino]benzenesulfonyl fluoride?

¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework and confirming substituent placement. IR spectroscopy identifies functional groups like the sulfonyl fluoride (S=O stretches at ~1350–1200 cm⁻¹). Mass spectrometry validates molecular weight, and HPLC monitors purity .

Q. What role does the sulfonyl fluoride moiety play in the compound's chemical reactivity?

The sulfonyl fluoride group acts as an electrophile, undergoing nucleophilic substitution with amines, alcohols, or thiols to form stable sulfonamides or sulfonate esters. It can also hydrolyze to sulfonic acid under acidic/basic conditions, influencing its stability in aqueous environments .

Q. What are the primary applications of this compound in chemical biology research?

It is widely used for covalent modification of enzymes, particularly serine proteases, due to its ability to form irreversible adducts with catalytic residues. Applications include activity-based protein profiling (ABPP) and inhibitor development .

Advanced Research Questions

Q. How does the reactivity of 4-[(Methylcarbamoyl)amino]benzenesulfonyl fluoride compare to other sulfonyl fluorides in serine protease inhibition?

Compared to derivatives like 4-(2-Aminoethyl)benzenesulfonyl fluoride, the methylcarbamoyl group may alter steric and electronic interactions, affecting binding affinity. Kinetic assays (e.g., IC₅₀ determination) and X-ray crystallography can elucidate structural determinants of inhibition efficiency .

Q. What experimental strategies can address discrepancies in reported hydrolytic stability of sulfonyl fluoride groups?

Controlled hydrolysis studies under varying pH and temperature, monitored by ¹⁹F NMR or HPLC, quantify stability. Comparative studies with structurally similar compounds (e.g., 4-oxopiperidine-1-sulfonyl fluoride) identify substituent effects on hydrolysis rates .

Q. How can computational chemistry aid in predicting the biological targets of this compound?

Molecular docking and molecular dynamics (MD) simulations model interactions with protease active sites. Free-energy perturbation calculations predict binding affinities, which are validated via enzymatic assays (e.g., fluorescence-based activity screens) .

Q. What methodologies optimize the selective functionalization of the sulfonyl fluoride group in complex molecular environments?

Protecting groups (e.g., tert-butyl carbamates) shield competing reactive sites. Kinetic monitoring via LC-MS ensures selective substitution. Solvent optimization (e.g., DMF for polar aprotic conditions) enhances reaction specificity .

Notes

  • Contradictions : highlights hydrolytic instability under basic conditions, while emphasizes stability in neutral buffers. Researchers must contextualize pH-dependent behavior in experimental designs.
  • Methodological Gaps : Limited data on in vivo toxicity necessitates further pharmacokinetic studies, combining LC-MS/MS biodistribution analysis and metabolite profiling.

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